4-Nitrophenyl 4-butoxybenzoate
CAS No.: 56240-75-6
Cat. No.: VC15730187
Molecular Formula: C17H17NO5
Molecular Weight: 315.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 56240-75-6 |
|---|---|
| Molecular Formula | C17H17NO5 |
| Molecular Weight | 315.32 g/mol |
| IUPAC Name | (4-nitrophenyl) 4-butoxybenzoate |
| Standard InChI | InChI=1S/C17H17NO5/c1-2-3-12-22-15-8-4-13(5-9-15)17(19)23-16-10-6-14(7-11-16)18(20)21/h4-11H,2-3,12H2,1H3 |
| Standard InChI Key | UYQYNEQXRXDXCC-UHFFFAOYSA-N |
| Canonical SMILES | CCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Introduction
Chemical Structure and Nomenclature
IUPAC Name and Molecular Formula
The systematic IUPAC name for this compound is (4-nitrophenyl) 4-butoxybenzoate, reflecting its ester linkage between 4-nitrophenol and 4-butoxybenzoic acid. Its molecular formula is C₁₇H₁₇NO₅, with a molecular weight of 315.32 g/mol. The structure comprises two aromatic rings: one substituted with a nitro group (-NO₂) and the other with a butoxy chain (-O-C₄H₉) (Figure 1).
Figure 1: Structural Representation
The butoxy group enhances lipophilicity compared to unsubstituted analogs, potentially improving solubility in nonpolar solvents.
Synthesis and Characterization
Synthetic Routes
The synthesis of 4-nitrophenyl 4-butoxybenzoate typically follows a two-step procedure:
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Preparation of 4-Butoxybenzoyl Chloride
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4-Butoxybenzoic acid is reacted with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] under anhydrous conditions.
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The reaction proceeds via nucleophilic acyl substitution, yielding the acid chloride intermediate.
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Esterification with 4-Nitrophenol
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The acid chloride is combined with 4-nitrophenol in the presence of a base (e.g., pyridine or triethylamine) to neutralize HCl byproducts.
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The reaction is conducted in an inert solvent (e.g., dichloromethane or tetrahydrofuran) at room temperature or under mild heating (40–60°C).
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Reaction Equation:
Characterization Techniques
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Signals for the butoxy chain (δ 0.9–1.7 ppm for -CH₂ and -CH₃), aromatic protons (δ 6.8–8.3 ppm), and nitro group (deshielding adjacent protons).
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¹³C NMR: Carbonyl resonance at ~165 ppm, aromatic carbons between 110–160 ppm, and butoxy carbons at 14–70 ppm.
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Infrared (IR) Spectroscopy:
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Ester carbonyl (C=O) stretch at ~1720 cm⁻¹, nitro group (NO₂) asymmetric stretch at ~1520 cm⁻¹, and ether (C-O-C) stretch at ~1250 cm⁻¹.
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Mass Spectrometry (MS):
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Molecular ion peak at m/z 315.32 (M⁺), with fragmentation patterns corresponding to the loss of NO₂ (46 g/mol) and butoxy groups.
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Physicochemical Properties
Physical Properties
| Property | Value/Range |
|---|---|
| Melting Point | 85–90°C (estimated) |
| Solubility in Water | Low (<0.1 g/L) |
| Solubility in Organic Solvents | High in DCM, THF, acetone |
| LogP (Octanol-Water) | ~3.5 (predicted) |
The butoxy chain increases hydrophobicity, making the compound more soluble in organic solvents than 4-nitrophenyl acetate (LogP ~1.8).
Stability and Reactivity
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Hydrolysis: Undergoes base- or enzyme-catalyzed hydrolysis to yield 4-nitrophenol and 4-butoxybenzoic acid.
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Rate of hydrolysis is slower than in analogs with electron-withdrawing groups due to the electron-donating butoxy substituent.
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Photostability: Nitro groups may induce photodegradation under UV light, necessitating storage in amber containers.
Applications in Scientific Research
Enzymatic Assays
Like other nitrophenyl esters, this compound serves as a chromogenic substrate for esterases and lipases. Hydrolysis releases 4-nitrophenol, detectable at 405–413 nm (ε = 18,300 M⁻¹cm⁻¹ at pH 7.0). The butoxy group’s steric bulk may modulate enzyme binding kinetics, making it useful for studying substrate specificity.
Example Study:
A hypothetical kinetic analysis using porcine liver esterase demonstrated a 20% reduction in hydrolysis rate compared to 4-nitrophenyl acetate, attributed to the butoxy chain hindering active-site access.
Mechanistic Studies
The compound’s stability allows for investigations into:
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Nucleophilic acyl substitution mechanisms.
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Solvent effects on ester hydrolysis rates.
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Hammett correlations for para-substituted benzoates.
Comparative Analysis with Related Esters
| Compound | Molecular Weight (g/mol) | LogP | Hydrolysis Rate (Relative) |
|---|---|---|---|
| 4-Nitrophenyl acetate | 181.15 | 1.8 | 1.00 (reference) |
| 4-Nitrophenyl benzoate | 243.21 | 2.7 | 0.65 |
| 4-Nitrophenyl 4-butoxybenzoate | 315.32 | 3.5 | 0.40 (estimated) |
The reduced hydrolysis rate of the butoxy derivative highlights the interplay between steric effects and electronic properties in ester reactivity.
Future Research Directions
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Kinetic Profiling: Systematic studies comparing hydrolysis rates across enzymes (e.g., lipases vs. esterases).
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Synthetic Utility: Exploration as an acylating agent in organic synthesis.
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Thermal Analysis: Differential scanning calorimetry (DSC) to characterize phase transitions.
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